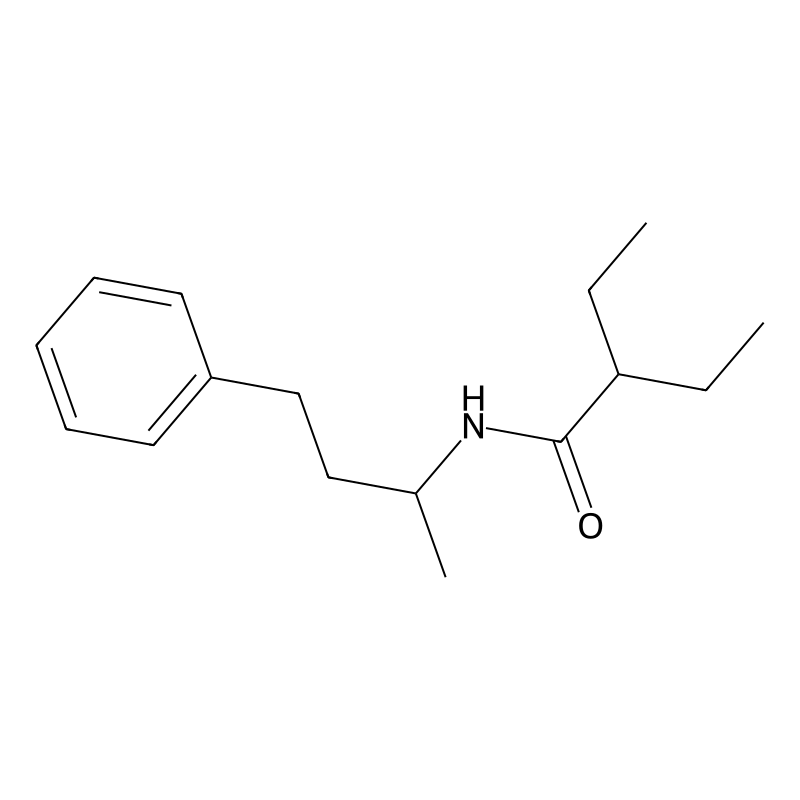

2-ethyl-N-(4-phenylbutan-2-yl)butanamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-ethyl-N-(4-phenylbutan-2-yl)butanamide is an organic compound characterized by the molecular formula and a molar mass of approximately 247.3758 g/mol. This compound features a butanamide backbone, with an ethyl group and a 4-phenylbutan-2-yl substituent, which contribute to its unique chemical properties and reactivity. The structural complexity of this compound makes it a subject of interest in various fields of chemistry and biology.

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction processes using lithium aluminum hydride can convert the amide functional group into an amine.

Substitution: The amide group can undergo nucleophilic substitution, where it is replaced by other nucleophiles.

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

- Reduction Agents: Lithium aluminum hydride (LiAlH₄)

- Substitution Nucleophiles: Halides, hydroxides, amines.

The biological activity of 2-ethyl-N-(4-phenylbutan-2-yl)butanamide is notable in studies related to enzyme inhibition and protein-ligand interactions. The compound interacts with specific molecular targets, potentially inhibiting enzyme activity by binding to active or allosteric sites, thus altering enzyme conformation and function. Additionally, it may modulate signal transduction pathways through receptor interactions.

The synthesis of 2-ethyl-N-(4-phenylbutan-2-yl)butanamide typically involves the reaction of 2-ethylbutanamide with 4-phenylbutan-2-yl chloride in the presence of sodium hydroxide as a base. This reaction is conducted under reflux conditions to ensure complete conversion to the desired product.

Industrial Production

In an industrial context, the synthesis follows similar routes but is scaled up using industrial-grade reactants and solvents. Precise control over temperature and pressure is maintained in large reactors to optimize yield and purity of the final product.

The applications of 2-ethyl-N-(4-phenylbutan-2-yl)butanamide span various fields:

Chemistry: It serves as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: The compound is utilized in research related to enzyme inhibition and protein-ligand interactions.

Industry: It finds use in producing specialty chemicals and as an intermediate in synthesizing other compounds .

Interaction studies involving 2-ethyl-N-(4-phenylbutan-2-yl)butanamide focus on its binding affinity with enzymes and receptors. These studies help elucidate its mechanism of action, providing insights into how it modulates biological processes through specific molecular interactions. The compound's ability to inhibit enzymatic activity or alter receptor signaling pathways is critical for understanding its potential therapeutic applications .

Several compounds share structural similarities with 2-ethyl-N-(4-phenylbutan-2-yl)butanamide, including:

- 4-phenyl-N-[2-(piperidin-2-yl)ethyl]butanamide: This compound has a similar structure but incorporates a piperidine ring instead of an ethyl group.

- 2-ethyl-N-phenylbutanamide: This variant lacks the 4-phenylbutan-2-yl group, resulting in a simpler structure.

Uniqueness

The uniqueness of 2-ethyl-N-(4-phenylbutan-2-yl)butanamide lies in its combination of functional groups, specifically the ethyl group, phenyl group, and butanamide backbone. This distinctive arrangement imparts unique chemical properties and reactivity that differentiate it from similar compounds, making it valuable for various research applications .